

An In-depth Technical Guide to Good's Buffers in Biological Research

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Compound of Interest

Compound Name: MES sodium salt

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Abstract: The stability of pH is a critical parameter in biological research, directly impacting the structure, function, and activity of macromolecules. Before the 1960s, researchers were limited to a small selection of buffers that were often toxic or reactive within biological systems.^[1] This guide explores the class of zwitterionic buffers developed by Dr. Norman E. Good and his colleagues, which revolutionized biochemical and biological research by providing stable and inert pH control in the physiologically relevant range.^{[2][3]} We will delve into the fundamental criteria for selecting these buffers, present their physicochemical properties in a comparative format, provide detailed experimental protocols for their application, and visualize key selection and experimental workflows.

The Genesis of "Good's Buffers": The Criteria for an Ideal Biological Buffer

In 1966, Norman Good and his colleagues established a set of criteria for ideal biological buffers to address the shortcomings of then-available options like phosphate and Tris buffers, which could precipitate essential metal ions or penetrate cell membranes.^{[1][4]} Good's buffers were specifically designed to be highly soluble, minimally interactive, and stable under experimental conditions.^{[3][4]}

The key criteria set forth by Good are:^{[1][2][5]}

- **pKa Value:** The buffer's pKa should be between 6.0 and 8.0, the pH range where most biological reactions occur.^{[1][2][6]} This ensures maximum buffering capacity at a

physiologically relevant pH.

- **High Water Solubility:** Buffers must be highly soluble in aqueous systems to be useful in biological experiments.^{[2][6]} Conversely, they should have low solubility in nonpolar solvents to prevent accumulation in biological membranes.^{[1][2]}
- **Membrane Impermeability:** An ideal buffer should not pass through cell membranes, thereby preventing interference with intracellular processes.^{[2][3][6]}
- **Minimal Salt and Temperature Effects:** The buffer's pKa should be minimally affected by changes in ionic concentration, temperature, and medium composition.^{[2][6]}
- **Minimal Cation Interaction:** The buffer should not form significant complexes with metal ions, especially those that are cofactors for enzymes. If complexes do form, they should remain soluble.^{[2][6]}
- **Chemical and Enzymatic Stability:** The buffer must be resistant to degradation under experimental conditions.^{[1][2][5]}
- **Optical Clarity:** The buffer should not absorb light in the UV-visible range (above 230 nm) to avoid interference with spectrophotometric assays.^{[1][2]}
- **Purity and Ease of Preparation:** They should be easy to purify and prepare from readily available materials.^{[2][5]}

These zwitterionic compounds, possessing both a positive and negative charge, met these criteria and became indispensable tools in life sciences.^{[1][3]}

Physicochemical Properties of Common Good's Buffers

The selection of an appropriate buffer is contingent on its specific physicochemical properties. The following tables summarize key quantitative data for some of the most widely used Good's buffers to facilitate easy comparison for researchers.

Table 1: General Properties of Selected Good's Buffers

| Buffer | Acronym | pKa at 25°C | $\Delta pK_a/^\circ C$ | Useful pH Range | Molecular Weight (g/mol) |
|---|---------|-------------|------------------------|-----------------|--------------------------|
| 2-(N-morpholino)ethanesulfonic acid | MES | 6.15 | -0.011 | 5.5–6.7 | 195.24 |
| Piperazine-N,N'-bis(2-ethanesulfonic acid) | PIPES | 6.76 | -0.0085 | 6.1–7.5 | 302.37 |
| N-(2-Acetamido)-2-aminoethanesulfonic acid | ACES | 6.78 | -0.020 | 6.1–7.5 | 182.19 |
| 3-(N-morpholino)propanesulfonic acid | MOPS | 7.09 | -0.013 | 6.5–7.9 | 209.26 |
| N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | BES | 7.09 | -0.016 | 6.4–7.8 | 213.25 |
| N-(2-Hydroxyethyl)piperazine-N'-(2-ethanesulfonic acid) | HEPES | 7.48 | -0.014 | 6.8–8.2 | 238.30 |
| N-[Tris(hydroxymethyl)methyl] | TES | 7.40 | -0.020 | 6.8–8.2 | 229.20 |

l]-2-

aminoethane

sulfonic acid

N-(2-

Hydroxyethyl)

piperazine-N'-

(3-

propanesulfo

nic acid)

HEPPS
(EPPS)

7.91

-0.015

7.3–8.7

252.33

N-

[Tris(hydroxy
methyl)methy

l]glycine

Tricine

8.05

-0.021

7.4–8.8

179.17

N,N-Bis(2-

hydroxyethyl)

glycine

Bicine

8.26

-0.018

7.6–9.0

163.17

N-

(Cyclohexyl)-

2-

aminoethane

sulfonic acid

CHES

9.50

-0.019

8.6–10.0

207.29

Data compiled from various sources. The useful pH range is generally considered $pK_a \pm 1$.

Table 2: Metal Ion Binding Constants (Log K) for Selected Good's Buffers at 25°C

| Buffer | Ca ²⁺ | Mg ²⁺ | Mn ²⁺ | Cu ²⁺ |
|---------|------------------|------------------|------------------|------------------|
| MES | 0.7 | 0.7 | 1.3 | 2.0 |
| PIPES | <0.5 | <0.5 | <0.5 | <0.5 |
| ACES | 2.2 | 1.3 | 2.5 | 6.6 |
| MOPS | <0.5 | <0.5 | <0.5 | <0.5 |
| BES | 0.8 | 0.9 | 1.4 | 5.8 |
| HEPES | <0.5 | <0.5 | <0.5 | 2.2 |
| TES | 2.4 | 1.6 | 2.9 | 7.4 |
| Tricine | 3.5 | 2.7 | 4.3 | 7.8 |
| Bicine | 3.2 | 2.4 | 3.8 | 7.9 |

A lower Log K value indicates weaker binding. Buffers like PIPES, MOPS, and HEPES show negligible binding with most divalent cations, making them suitable for studying metalloenzymes.^[7]

Detailed Experimental Protocols

The following section provides detailed methodologies for common applications of Good's buffers in biological research.

HEPES is widely used to supplement cell culture media, providing additional buffering capacity outside of a CO₂ incubator.^{[8][9]} A typical final concentration ranges from 10-25 mM.^{[8][9]}

Objective: To prepare a 2X HBS stock solution (pH 7.4).

Materials:

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- Sodium Chloride (NaCl)
- Disodium Phosphate (Na₂HPO₄)

- Deionized, distilled water (ddH₂O)
- 1 M Sodium Hydroxide (NaOH)
- Sterile 0.22 µm filter unit
- Sterile storage bottles

Procedure:

- To prepare 500 mL of 2X HBS, add the following to 400 mL of ddH₂O in a sterile beaker with a stir bar:
 - HEPES: 6.5 g
 - NaCl: 8.0 g
 - Na₂HPO₄: 0.198 g
- Stir until all components are completely dissolved.[\[10\]](#)
- Place a calibrated pH electrode into the solution.
- Slowly add 1 M NaOH dropwise while stirring to adjust the pH to exactly 7.4. Be cautious, as the pH can change rapidly near the pKa.
- Once the pH is stable at 7.4, transfer the solution to a 500 mL graduated cylinder.
- Add ddH₂O to bring the final volume to 500 mL.
- Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.
- Store the 2X HBS stock solution at 4°C. For use, dilute it 1:1 with the cell culture medium.

PIPES is an excellent choice for many enzyme assays due to its pKa of 6.76 and its minimal interaction with metal ions.[\[7\]](#)

Objective: To measure the activity of a hypothetical enzyme, "Substrate-ase," which cleaves a chromogenic substrate, resulting in a product that absorbs light at 405 nm.

Materials:

- PIPES (free acid)
- 1 M NaOH
- Substrate-ase enzyme stock solution
- Chromogenic substrate stock solution
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare 1 M PIPES Stock (pH 6.8):
 - Dissolve 30.24 g of PIPES free acid in 80 mL of ddH₂O. The free acid form is poorly soluble.[\[11\]](#)
 - Adjust the pH to 6.8 by slowly adding 1 M NaOH. The powder will dissolve as the pH approaches 7.[\[11\]](#)
 - Once dissolved and the pH is stable, bring the final volume to 100 mL with ddH₂O. Store at 4°C.
- Prepare the Assay Buffer (50 mM PIPES, pH 6.8):
 - Dilute the 1 M PIPES stock solution 1:20 in ddH₂O. For example, add 5 mL of 1 M PIPES to 95 mL of ddH₂O.
- Set up the Reaction:
 - In a 96-well plate, prepare the reaction mixture for each sample. Run each condition in triplicate.
 - Test Wells: 170 µL of Assay Buffer + 10 µL of Substrate stock.

- Control Wells (No Enzyme): 180 μ L of Assay Buffer + 10 μ L of Substrate stock.
- Blank Wells (No Substrate): 180 μ L of Assay Buffer + 10 μ L of Enzyme stock.
- Initiate the Reaction:
 - Pre-warm the microplate and reagents to the desired reaction temperature (e.g., 37°C).
 - Initiate the reaction by adding 10 μ L of the appropriately diluted enzyme stock to the "Test Wells."
- Monitor the Reaction:
 - Immediately place the plate in the microplate reader.
 - Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance vs. time plot for each well.
 - Subtract the rate of the "No Enzyme" control from the "Test Wells" to account for non-enzymatic substrate degradation.
 - Use the Beer-Lambert law ($A = \epsilon cl$) to convert the rate of change in absorbance to the rate of product formation (in moles/unit time), if the extinction coefficient (ϵ) of the product is known.

MES is frequently used in chromatography as it is a non-toxic alternative to buffers like cacodylate and does not chelate most metal ions.^[12] Its pKa of 6.15 makes it ideal for maintaining a pH below the isoelectric point (pI) of a target protein to ensure it has a net positive charge for cation-exchange chromatography.

Objective: To prepare a low-salt binding buffer and a high-salt elution buffer (pH 6.0) for purifying a protein with a pI > 7.0 on a cation-exchange column.

Materials:

- MES (free acid)
- Sodium Chloride (NaCl)
- 10 M NaOH
- Deionized, distilled water (ddH₂O)
- Sterile 0.22 µm filter unit

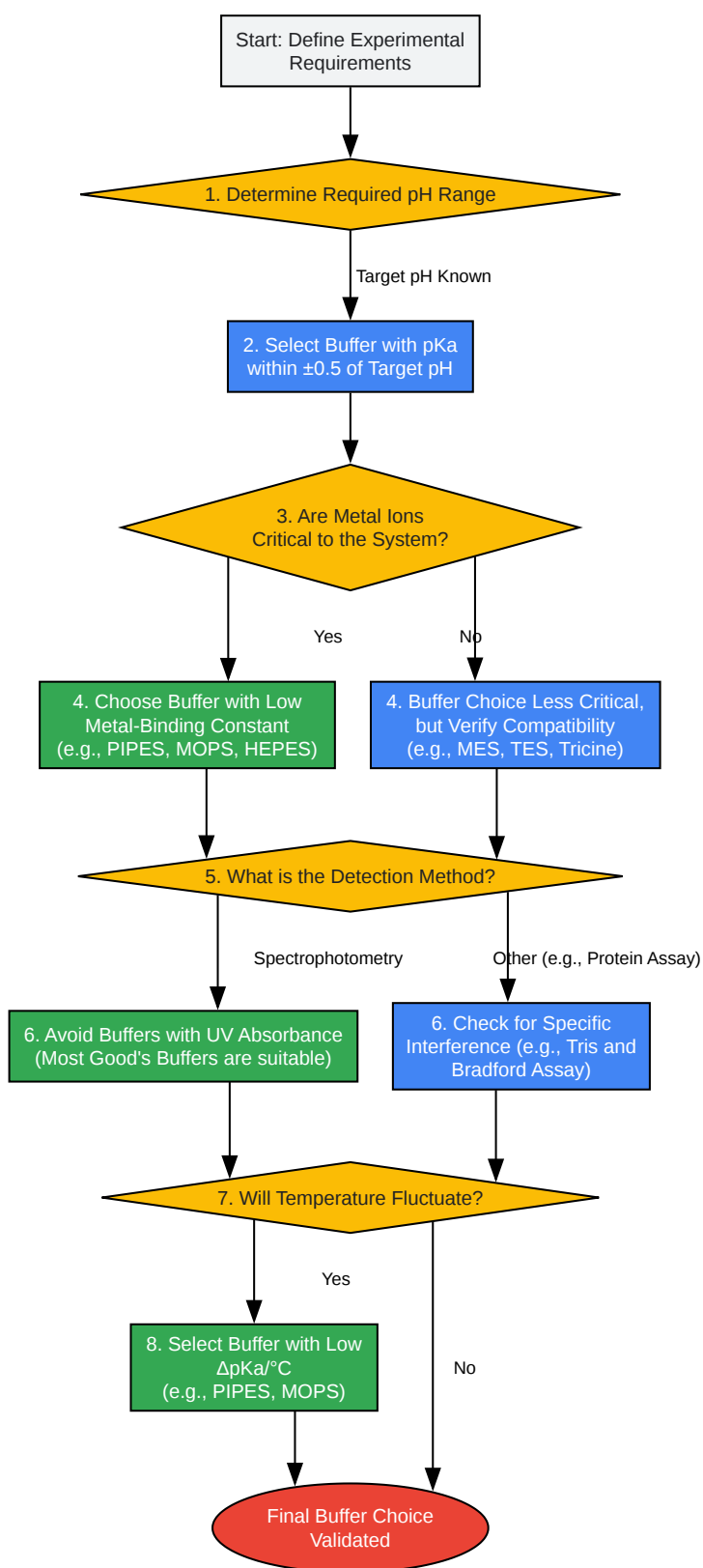
Procedure:

- Prepare 1 L of Binding Buffer (20 mM MES, 25 mM NaCl, pH 6.0):
 - Add 3.90 g of MES and 1.46 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.
 - Adjust the pH to 6.0 using 10 M NaOH.[\[13\]](#)
 - Bring the final volume to 1 L with ddH₂O.
 - Filter sterilize the buffer. This is Buffer A.
- Prepare 1 L of Elution Buffer (20 mM MES, 1 M NaCl, pH 6.0):
 - Add 3.90 g of MES and 58.44 g of NaCl to 900 mL of ddH₂O. Stir to dissolve.
 - Adjust the pH to 6.0 using 10 M NaOH.
 - Bring the final volume to 1 L with ddH₂O.
 - Filter sterilize the buffer. This is Buffer B.
- Chromatography Workflow:
 - Equilibrate the cation-exchange column with 5-10 column volumes of Buffer A.
 - Load the protein sample onto the column.
 - Wash the column with Buffer A to remove unbound proteins.

- Elute the bound protein using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, use a step gradient.
- Collect fractions and analyze for the presence of the target protein using SDS-PAGE or a protein-specific assay.

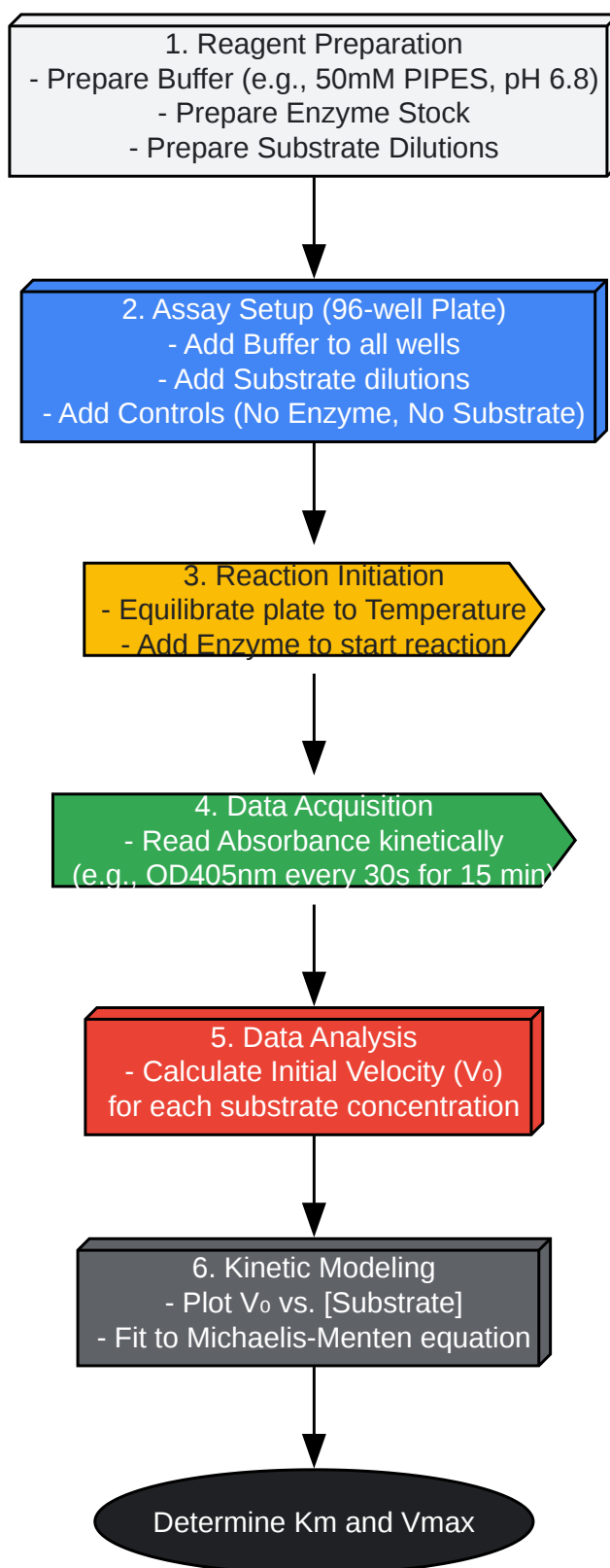
Mandatory Visualizations: Workflows and Logic

This section provides diagrams created using the DOT language to visualize key decision-making processes and workflows relevant to the use of Good's buffers.



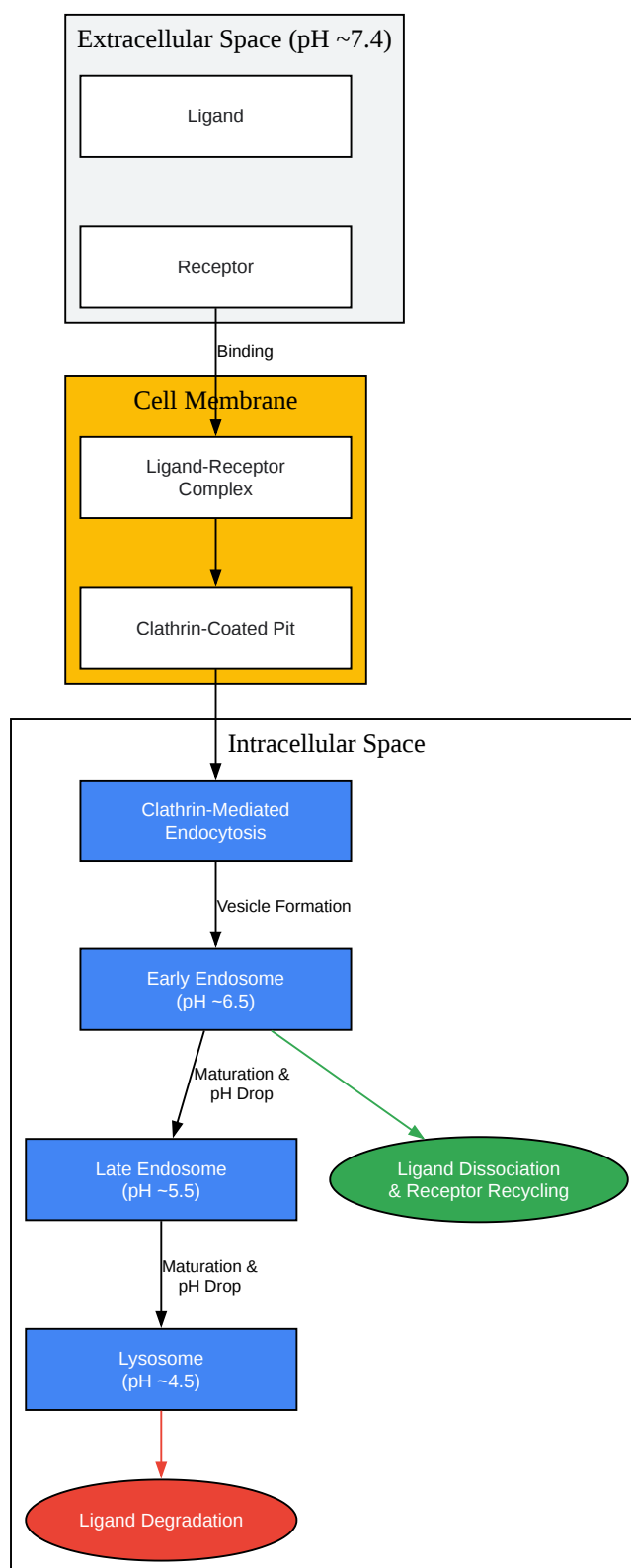
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Caption: A decision tree for selecting the appropriate Good's buffer.



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Caption: Workflow for a typical enzyme kinetics experiment.



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Caption: A simplified diagram of pH-dependent endosomal sorting.

Conclusion

The introduction of Good's buffers marked a significant advancement in biological and biochemical research. Their rational design, based on a stringent set of criteria, provides researchers with the tools to maintain stable, physiological pH without introducing experimental artifacts. By understanding their specific properties, such as pKa, temperature dependence, and metal-ion binding capacity, scientists can select the optimal buffer for any given application, from cell culture to enzyme kinetics. The detailed protocols and workflows provided in this guide serve as a practical resource for the effective implementation of these essential laboratory reagents, ensuring the reliability and reproducibility of experimental outcomes.

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